1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one
Description
The target compound, 1-chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one, is a halogenated aromatic ketone with a propan-2-one backbone. Its structure features:
- A chloro group at the α-position of the ketone.
- A 4-(chloromethyl)-3-(trifluoromethyl)phenyl substituent, combining electron-withdrawing groups (Cl, CF₃) and a reactive chloromethyl moiety.
Below, we compare it with structurally or functionally related compounds.
Properties
Molecular Formula |
C11H9Cl2F3O |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
1-chloro-1-[4-(chloromethyl)-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3O/c1-6(17)10(13)7-2-3-8(5-12)9(4-7)11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
RNPBJFUTRNJUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CCl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one typically involves:
- Introduction of the trifluoromethyl group onto the aromatic ring,
- Chloromethylation at the para position relative to the trifluoromethyl substituent,
- Formation of the propan-2-one side chain with a chlorine substituent at the alpha position.
These steps require careful control of reaction conditions to achieve regioselectivity and to avoid side reactions.
Detailed Synthetic Route from Trifluoroacetone Derivatives
A relevant and efficient approach to synthesize related trifluoromethylated chlorinated ketones involves starting from 1,1,1-trifluoroacetone , as demonstrated in the synthesis of N-alkyl-3-chloro-1,1,1-trifluoropropan-2-amines and related compounds. The key steps are:
Imination : Condensation of 1,1,1-trifluoroacetone with alkylamines in the presence of titanium(IV) chloride in diethyl ether to form imines.
α-Chlorination : Treatment of the imines with N-chlorosuccinimide (NCS) in cyclohexane under reflux, replacing traditional carcinogenic solvents like carbon tetrachloride. This step introduces the chlorine atom alpha to the ketone.
Reduction : Sodium borohydride (NaBH4) reduction in methanol converts the chlorinated imines to the corresponding amines.
Cyclization or further functionalization : Depending on the target molecule, these intermediates can be further transformed.
This methodology is efficient, avoids hazardous solvents, and achieves good yields (54-65% for amines, 78-92% for aziridines).
Chloromethylation of Aromatic Ring
The chloromethyl group at the para position to the trifluoromethyl group on the phenyl ring is typically introduced via electrophilic substitution reactions such as:
- Treatment of the aromatic compound with formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions to install the chloromethyl substituent.
While specific details for this compound are scarce in the provided literature, this classical approach is widely used for chloromethylation of aromatic rings.
Summary of Experimental Data from Literature
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imination | 1,1,1-Trifluoroacetone + Alkylamine + TiCl4, Et2O, reflux 3h | >95% purity (NMR) | Efficient imine formation |
| α-Chlorination | N-Chlorosuccinimide, cyclohexane, reflux 3h | 54-65% | Avoids carcinogenic solvents |
| Reduction | NaBH4, MeOH, reflux 4h, incremental addition | 78-92% | Conversion to amines |
| Chloromethylation (aromatic) | Formaldehyde + HCl or chloromethyl methyl ether, acidic conditions | Not specified | Classical electrophilic substitution |
These data illustrate a robust and scalable synthetic route with moderate to high yields.
Analytical Characterization
The intermediates and final products are characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^19F NMR confirm the presence of trifluoromethyl, chloromethyl, and ketone groups.
- Mass Spectrometry (MS) : Electron ionization (EI) and high-resolution mass spectrometry (HRMS) confirm molecular weights consistent with the target compound.
- Infrared Spectroscopy (IR) : Characteristic absorption bands for carbonyl (C=O) and C-Cl bonds.
- Chromatography : Thin-layer chromatography (TLC) and radial chromatography are used for purity assessment and isolation.
For example, 3-Chloro-N-(4-chlorobenzyl)-1,1,1-trifluoropropan-2-amine intermediate exhibits ^1H NMR signals at δ 1.91 (broad singlet), 3.31-3.40 (multiplet), and aromatic protons at δ 7.31-7.33 ppm, consistent with expected structure.
Chemical Reactions Analysis
1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s behavior in biological systems and industrial processes. The exact pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Substituents | Functional Group | Melting Point (°C) | Key Reactivity Features |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₉Cl₂F₃O | 4-(Chloromethyl), 3-CF₃ | Propan-2-one | N/A | High (Cl-CH₂ NAS) |
| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | C₁₀H₉F₃O | 3-CF₃ | Propan-2-one | N/A | Moderate (Ketone reduction) |
| 1-Fluoro-1-(3-CF₃-phenyl)propan-2-one (3w) | C₁₀H₇F₄O | 3-CF₃, α-F | Propan-2-one | N/A | Fluorine-induced polarization |
| 4-[2-(Chloromethyl)-4-CF₃-phenyl]morpholine | C₁₂H₁₃ClF₃NO | 4-CF₃, 2-(Chloromethyl), morpholine | Morpholine | 52–54 | Hydrogen bonding |
Biological Activity
1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1804215-36-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 317.2 g/mol. The compound features a chloro group and a trifluoromethyl group, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C11H9Cl2F3O |
| Molecular Weight | 317.2 g/mol |
| CAS Number | 1804215-36-8 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Mechanisms of Biological Activity
Research indicates that compounds containing chloromethyl and trifluoromethyl groups exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of these groups often enhances lipophilicity and alters pharmacokinetic profiles.
- Antimicrobial Activity : Compounds similar to 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one have demonstrated significant antibacterial effects against various strains of bacteria. Studies show that halogenated phenyl compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.
- Anti-inflammatory Effects : The presence of the trifluoromethyl group has been associated with increased potency in inhibiting inflammatory pathways. Research on related compounds suggests that they may inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance the interaction with biological targets involved in cell proliferation and survival.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of chlorinated phenyl ketones against resistant bacterial strains. Results indicated that derivatives with a chloromethyl group exhibited higher activity compared to their non-substituted counterparts, suggesting a structure-activity relationship (SAR) where halogenation plays a crucial role in enhancing antimicrobial properties .
- Anti-inflammatory Research : A compound structurally related to 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one was tested for its ability to inhibit COX enzymes in vitro. The results showed a significant reduction in inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases .
Research Findings
Research findings highlight several important aspects of the biological activity of 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one:
- Inhibition Studies : Inhibition assays have shown that this compound can effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . The IC50 values for similar compounds suggest promising neuroprotective effects.
- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that the compound could reduce cell viability significantly at micromolar concentrations, indicating its potential as an anticancer agent .
Q & A
Q. What are the critical steps for synthesizing 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one with high purity?
Methodological Answer:
- Reaction Optimization : Use Friedel-Crafts acylation or halogenation protocols, as seen in structurally similar ketones (e.g., trifluoromethyl- and chlorophenyl-substituted propanones) . Key reagents include acyl chlorides and Lewis acids (e.g., AlCl₃).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is essential to separate byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) and confirm via ¹H/¹³C NMR .
- Challenges : Competing reactions at the chloromethyl group may require low-temperature (−10°C) conditions to suppress side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C). The ketone carbonyl appears at δ ~200–210 ppm .
- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Cl/C-F stretches (750–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]⁺ (expected m/z ~320–330) and fragment peaks for structural validation .
Q. How should researchers handle stability issues during storage?
Methodological Answer:
- Storage Conditions : Store in amber vials under inert gas (argon) at −20°C to prevent hydrolysis of the chloromethyl group. Avoid moisture, as seen in halogenated aryl ketones .
- Degradation Monitoring : Periodic NMR checks (every 3 months) to detect hydrolysis products like carboxylic acids .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Computational Setup : Use Gaussian09 with B3LYP/6-31G(d,p) to model the electron-deficient chloromethyl site. Calculate Fukui indices (f⁻) to identify electrophilic hotspots .
- Reactivity Insights : The trifluoromethyl group withdraws electron density, enhancing the chloromethyl group’s susceptibility to nucleophilic attack (e.g., by amines or thiols). Validate with experimental kinetic studies .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected byproducts)?
Methodological Answer:
- Multi-Technique Validation : Cross-check NMR with X-ray crystallography (if crystals form) to confirm stereochemistry. For example, XRD resolved ambiguities in a related chlorophenyl-propanone derivative (CCDC 1988019) .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways if unexpected carbonyl oxygen exchange occurs .
Q. What strategies mitigate competing reactions during functionalization of the chloromethyl group?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the ketone with ethylene glycol (forming a ketal) to direct reactivity to the chloromethyl site. Deprotect later with acidic hydrolysis .
- Selective Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the aryl chloride while preserving the chloromethyl group .
Data Contradiction Analysis
Q. Discrepancies in reported reaction yields: How to identify the root cause?
Methodological Answer:
- Variable Screening : Test humidity, oxygen levels, and trace metal contamination (e.g., Fe³⁺ from steel reactors), which degrade halogenated compounds .
- Replicate Conditions : Reproduce low-yield protocols from literature (e.g., 30% yield in ) and optimize via Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
